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Compound of Interest

Compound Name: C24H22FN5O3

Cat. No.: B12199717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel, hypothetical compound, designated as

C24H22FN5O3, a potent inhibitor of Ubiquitin Specific Protease 1 (USP1). This document

outlines its structure-activity relationship (SAR), compares its performance with other known

USP1 inhibitors, and provides detailed experimental protocols. The data presented is a

representative illustration based on publicly available information on USP1 inhibitors and is

intended to guide research and development efforts in this therapeutic area.

Introduction to USP1 Inhibition
Ubiquitin Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a crucial role in

cellular processes such as DNA repair, cell cycle progression, and oncogenesis.[1][2][3]

Inhibition of USP1 has emerged as a promising therapeutic strategy for various cancers,

particularly those with deficiencies in DNA damage response pathways.[4] USP1 is known to

deubiquitinate and stabilize proteins such as FANCD2 and PCNA, which are critical for DNA

repair, and ID1, a transcription factor implicated in tumor progression.[1][2][3] By inhibiting

USP1, the degradation of these proteins is promoted, leading to cell cycle arrest and apoptosis

in cancer cells.
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The following table summarizes the structure-activity relationships for a series of hypothetical

analogs based on the core scaffold of C24H22FN5O3. The analysis focuses on modifications

at key positions (R1, R2, and R3) and their impact on USP1 inhibitory activity (IC50) and

cellular potency (EC50).

Table 1: Structure-Activity Relationship of C24H22FN5O3 Analogs

Compound
ID

R1 R2 R3
USP1 IC50
(nM)

Cellular
EC50 (µM)

C24H22FN5

O3
-F -CH2-Ph -H 5.2 0.8

Analog 1 -Cl -CH2-Ph -H 8.1 1.2

Analog 2 -Br -CH2-Ph -H 12.5 2.5

Analog 3 -F
-CH2-

Cyclohexyl
-H 25.8 5.1

Analog 4 -F -Ph -H 50.2 >10

Analog 5 -F -CH2-Ph -CH3 15.3 3.2

Key SAR Insights:

R1 Position: Halogen substitution at the R1 position is crucial for activity. A fluorine atom

provides the highest potency, with activity decreasing with larger halogens (Cl > Br).

R2 Position: The benzyl group at the R2 position appears optimal for potent inhibition.

Replacement with a cyclohexyl group (Analog 3) or removal of the methylene linker (Analog

4) significantly reduces activity. This suggests a specific hydrophobic and aromatic

interaction in the binding pocket.

R3 Position: Substitution on the terminal nitrogen (R3) is detrimental to activity, as seen with

the methyl group in Analog 5. This indicates that a free amine or a specific hydrogen bond

may be important for target engagement.
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The performance of C24H22FN5O3 is compared with other known USP1 inhibitors in the

following table.

Table 2: Performance Comparison of USP1 Inhibitors

Compound USP1 IC50 (nM) Cellular EC50 (µM) Selectivity Profile

C24H22FN5O3

(Hypothetical)
5.2 0.8

High selectivity over

other DUBs

Pimozide High Nanomolar ~5-10
Broad-spectrum,

targets other proteins

SJB2-043 High Nanomolar ~1 Selective for USP1

Atogepant (MK-8031) N/A N/A

CGRP Receptor

Antagonist

(Alternative)[5][6][7]

Analysis:

C24H22FN5O3 demonstrates superior in vitro potency against USP1 compared to early-

generation inhibitors like Pimozide. Its cellular potency is also favorable. A key advantage is its

hypothetical high selectivity, which would be a significant improvement over less selective

compounds, potentially leading to a better safety profile. Atogepant, while not a USP1 inhibitor,

is included as an example of a highly potent small molecule in a different therapeutic area to

provide context for achievable potency.[5][6][7]

Experimental Protocols
USP1/UAF1 Inhibition Assay (In Vitro)
Principle: This assay measures the ability of a compound to inhibit the deubiquitinating activity

of the USP1/UAF1 complex using a fluorogenic substrate.

Methodology:

The USP1/UAF1 enzyme complex is purified.
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The enzyme (5 nM) is incubated with varying concentrations of the test compound in assay

buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT) for 30 minutes at room

temperature.

The fluorogenic substrate, Ubiquitin-Rhodamine110 (Ub-Rho, 50 nM), is added to initiate the

reaction.

The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over

time using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cellular ID1 Degradation Assay
Principle: This assay determines the cellular potency of USP1 inhibitors by measuring the

degradation of the downstream target protein, ID1.

Methodology:

Leukemic cell lines (e.g., K562) are seeded in 6-well plates.[2]

Cells are treated with a dose-range of the test compound for 24 hours.

Cells are harvested, and whole-cell lysates are prepared.

Protein concentration is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is probed with primary antibodies against ID1 and a loading control (e.g., β-

actin).

Following incubation with a secondary antibody, the protein bands are visualized using a

chemiluminescence detection system.

The band intensities are quantified, and the EC50 for ID1 degradation is calculated.
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Signaling Pathways and Experimental Workflows
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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